Plerixafor-d4

Vue d'ensemble

Description

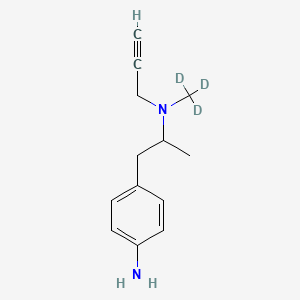

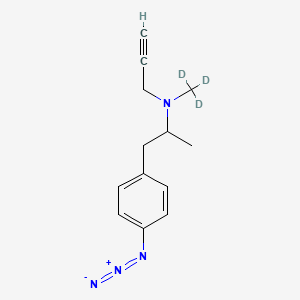

Plerixafor-d4 is the deuterium labeled Plerixafor . Plerixafor, also known as Mozobil, is an immunostimulant used to mobilize hematopoietic stem cells in cancer patients into the bloodstream . The stem cells are then extracted from the blood and transplanted back to the patient .

Synthesis Analysis

The synthesis of Plerixafor involves several steps. Initially, protective groups are introduced at the three nitrogen atoms of cyclam. This is often accompanied by the formation of di- and tetra-protected derivatives as byproducts . Next, the reaction of trisubstituted cyclams with para-xylylene dihalide affords a hexaprotected derivative of Plerixafor . The removal of the protective groups completes the synthesis of the drug .Molecular Structure Analysis

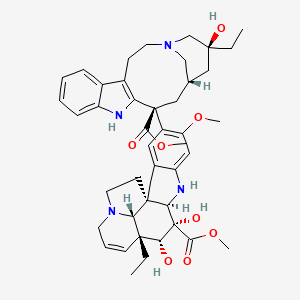

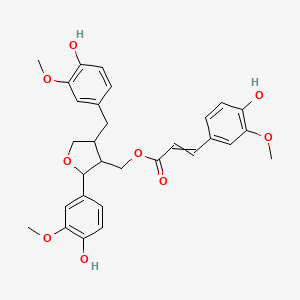

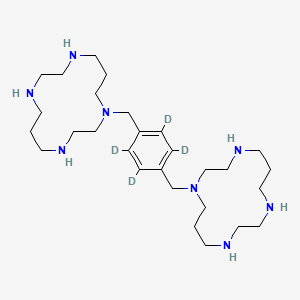

Plerixafor consists of two cyclam rings with a phenylenebis(methylene) linker . It inhibits CXCL12 binding to CXCR4 and subsequent downstream events including chemotaxis . The molecular interactions of Plerixafor have been defined, indicating a unique binding mode to CXCR4 .Chemical Reactions Analysis

The retrosynthetic analysis of Plerixafor is presented in Scheme 1. Most of the existing strategies for the synthesis of Plerixafor can be summarized as follows. In the first step, protective groups are introduced at the three nitrogen atoms of cyclam .Physical And Chemical Properties Analysis

Plerixafor has a molar mass of 502.796 g·mol −1 . More detailed physical and chemical properties of this compound were not found in the search results.Applications De Recherche Scientifique

Mobilisation des cellules souches hématopoïétiques

Plerixafor-d4 peut être utilisé dans la recherche liée à la mobilisation des cellules souches hématopoïétiques (CSH). Il agit comme un agoniste partiel du récepteur CXCR4, qui joue un rôle crucial dans la mobilisation des CSH pour la transplantation autologue de cellules souches (TACS), en particulier dans des conditions telles que le lymphome non hodgkinien (LNH) ou le myélome multiple (MM) .

Traitement du cancer et prévention des métastases

En recherche sur le cancer, this compound pourrait être appliqué pour étudier ses effets sur la réponse tumorale primaire et la réduction des métastases. Il inhibe l'interaction CXCR4/CXCL12, ce qui est important pour la récolte des précurseurs de la moelle osseuse avant la transplantation et peut améliorer la réponse au traitement par irradiation .

Antagonisme des récepteurs des chimiokines

La recherche impliquant l'antagonisme des récepteurs des chimiokines, ciblant spécifiquement le récepteur des chimiokines CXCR4, pourrait utiliser this compound. Ceci est particulièrement pertinent dans les études visant à comprendre le mécanisme de la mobilisation des cellules souches et ses applications thérapeutiques .

Mécanisme D'action

Target of Action

Plerixafor-d4, like its parent compound Plerixafor, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor expressed on the surface of various cell types, including hematopoietic stem cells (HSCs). It plays a crucial role in cell migration, mobilization, and homing by interacting with its ligand, stromal cell-derived factor-1-alpha (SDF-1α) .

Mode of Action

This compound acts as a CXCR4 antagonist , blocking the binding of SDF-1α to CXCR4 . This interaction is critical for the trafficking and homing of CD34+ cells (a marker of HSCs) to the bone marrow compartment. By inhibiting this interaction, this compound leads to an increase in circulating levels of CD34+ cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CXCR4/SDF-1α signaling pathway . Under normal conditions, the binding of SDF-1α to CXCR4 triggers a series of intracellular signaling events that regulate cell migration and homing. When this compound blocks this interaction, it disrupts these signaling events, leading to the mobilization of hscs from the bone marrow into the peripheral blood .

Pharmacokinetics

Following subcutaneous injection, Plerixafor is quickly absorbed, reaching peak concentrations after 30 to 60 minutes . It exhibits minimal metabolism and is primarily excreted via the kidneys. The elimination half-life is approximately 3–5 hours .

Result of Action

The primary molecular and cellular effect of this compound’s action is the mobilization of HSCs from the bone marrow into the peripheral blood . This mobilization facilitates the collection of HSCs for autologous transplantation in patients with conditions such as non-Hodgkin’s lymphoma and multiple myeloma .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. It’s worth noting that the effectiveness of Plerixafor, the parent compound, can be influenced by factors such as the patient’s disease state, previous treatments, and individual physiological characteristics .

Safety and Hazards

Plerixafor is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection, and getting medical advice/attention if exposed or concerned .

Orientations Futures

Plerixafor was the first drug that has been approved for patients with mobilization failure. In recent years, early phase or preclinical trials were conducted to assess the efficacy of novel agents . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure .

Propriétés

IUPAC Name |

1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPUIGJQJDJOS-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858326 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-87-3 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Plerixafor enhance the mobilization of hematopoietic stem cells (HSCs)?

A1: Plerixafor is a bicyclam CXCR4 antagonist that disrupts the interaction between stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4 [, ]. This interaction plays a crucial role in retaining HSCs within the bone marrow microenvironment. By blocking CXCR4, Plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.